1,4-Pentanediol
Description
1,4-Pentanediol (1,4-PeD, CAS 626-95-9) is a linear diol with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol . It is industrially synthesized via the catalytic hydrogenation of levulinic acid (LA), a biomass-derived platform chemical, using advanced catalysts such as Ru–MoOx/TiO₂ and Ni–Sn alloys . In 2010, its production in the U.S. and Europe reached 18,000 tons, with a market price of up to $3,000 per ton .
1,4-PeD serves as a critical precursor for polyesters, thermoplastic polyurethanes, plasticizers, and pharmaceuticals.
Properties
IUPAC Name |
pentane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBUAZSRIOKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870727 | |
| Record name | Pentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-95-9 | |
| Record name | 1,4-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane-1,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalyst Optimization and Reaction Kinetics
Ruthenium catalysts modified with phosphine ligands demonstrate enhanced activity by stabilizing metallic Ru nanoparticles and suppressing side reactions. Trioctylphosphine (P:Ru = 10) increases selectivity toward 1,4-PDO by preventing over-hydrogenation to 2-methyltetrahydrofuran (2-MeTHF). Kinetic studies reveal a two-step mechanism:
Table 1 summarizes catalytic performance across studies:
| Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Reference |
|---|---|---|---|---|
| Ru(acac)₃/P(C₈H₁₇)₃ | 200 | 100 | 52 | |
| Ru/C + H₃PO₄ | 180 | 50 | 48 | |
| Ru-Sn/Al₂O₃ | 220 | 80 | 45 |
Direct Hydrogenation of Acetylpropanol Under Mild Conditions
A Chinese patent (CN110256198B) discloses a scalable method using acetylpropanol as the feedstock, bypassing the GVL intermediate. In a continuous fixed-bed reactor, 40 wt% acetylpropanol in 1,4-dioxane undergoes hydrogenation at 60–120°C and 1–4 MPa H₂ over a non-precious metal catalyst (composition undisclosed). Remarkably, this system achieves a space-time yield of 9.6 g·g⁻¹·h⁻¹, surpassing conventional Ru-based systems by 3-fold. GC-MS analysis confirms 98% conversion and 94% selectivity at 60°C (Table 2).
Solvent Effects and Process Economics
The absence of solvent requirement for acetylpropanol feedstocks reduces separation costs. Comparative trials show:
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With 1,4-dioxane : 94% selectivity, 9.6 g·g⁻¹·h⁻¹ productivity
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Solvent-free : 89% selectivity, 10.2 g·g⁻¹·h⁻¹ productivity.
This method’s low energy input (60–120°C vs. 200°C for LA routes) and atmospheric H₂ pressure make it economically viable for industrial scaling.
Bio-Based Production from Algal Biomass
A 2020 study demonstrates the conversion of Chlorella ohadi algae to 1,4-PDO via hydrothermal hydrolysis and hydrogenation. Hydrochloric acid (2 M) extracts levulinic acid from algal biomass at 160°C, which is then hydrogenated over 44 days under anaerobic conditions. NMR (¹H: δ 4.03, 3.80 ppm; ¹³C: δ 68.172, 62.246 ppm) and MS (m/z = 104.1 [M+H]⁺) confirm product identity. While yields remain unreported, the complete LA consumption after 44 days suggests near-quantitative conversion, albeit with impractical reaction times for commercial use.
Alternative Feedstocks: Furfural and CO₂/H₂O Systems
Patent CN108083977B outlines a novel route using furfural or furfuryl alcohol in a CO₂/H₂O medium with Ru/C catalysts. Under supercritical CO₂ (100°C, 8 MPa), furfural undergoes simultaneous hydrolysis and hydrogenation:
CO₂ acts as both an acid catalyst (forming H₂CO₃) and a solvent, achieving 78% selectivity at 85% conversion. This method aligns with circular chemistry principles by utilizing biomass-derived furans.
Comparative Analysis of Industrial Viability
Table 3 evaluates key metrics across methods:
| Parameter | LA Hydrogenation | Acetylpropanol Route | Algal Pathway | Furfural System |
|---|---|---|---|---|
| Temperature (°C) | 200 | 60–120 | 160 | 100 |
| Pressure (MPa) | 10 | 1–4 | Ambient | 8 |
| Yield (%) | 52 | 94 | ~100 | 78 |
| Space-Time Yield (g·g⁻¹·h⁻¹) | 3.2 | 9.6 | 0.02 | 4.1 |
| Catalyst Cost | High (Ru) | Low (non-precious) | Moderate | High (Ru) |
The acetylpropanol route emerges as the most industrially feasible due to its mild conditions and high productivity, though LA hydrogenation remains relevant for integrated biorefineries.
Chemical Reactions Analysis
Reaction Pathways
The reaction pathways for synthesizing 1,4-pentanediol from its precursors typically involve several steps:
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From Levulinic Acid :
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Levulinic acid undergoes hydrogenation to form γ-valerolactone.
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Subsequent hydrogenation of γ-valerolactone leads to the formation of this compound.
-
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From γ-Valerolactone :
Reaction Conditions and Catalysts
The efficiency of producing this compound is significantly influenced by reaction conditions such as temperature, pressure, and catalyst type.
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Catalysts : Various catalysts have been explored for these reactions:
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Temperature and Pressure : Optimal conditions for these reactions typically range from moderate temperatures (around room temperature) to elevated pressures (up to 1.3 MPa) to enhance conversion rates .
Reaction Monitoring Table
The following table summarizes the monitoring results for the conversion of levulinic acid into this compound over a period of 44 days:
| Day | Aerobic Monitoring | Anaerobic Monitoring | Purity (%) |
|---|---|---|---|
| 2 | No | No | 0 |
| 8 | No | No | 0 |
| 12 | No | No | 0 |
| 16 | No | No | 0 |
| 20 | No | No | 0 |
| 24 | Yes | Yes | 91 |
| 44 | Yes | Yes | 100 |
This table illustrates the gradual increase in purity over time until complete conversion was achieved .
Catalyst Performance Table
The following table provides an overview of catalyst performance in terms of selectivity towards producing this compound from γ-valerolactone:
| Catalyst Type | GVL Conversion (%) | Selectivity to PDO (%) |
|---|---|---|
| Cu/SiO₂ | 32 | 67 |
| CuMgAl Layered Hydroxides | Not specified | High |
These results highlight the effectiveness of different catalysts in facilitating the desired reaction pathways .
Scientific Research Applications
Production Methods
1,4-PDO can be synthesized through several methods, primarily focusing on biomass-derived feedstocks. Recent advancements have emphasized green chemistry approaches that utilize renewable resources.
- Catalytic Hydrogenation : One of the most common methods involves the hydrogenation of levulinic acid (LA), which can be derived from lignocellulosic biomass. The process typically requires specific catalysts to enhance efficiency and yield. For instance, CuMgAl layered double hydroxides have shown promising results in the hydrogenation of ethyl levulinate to produce 1,4-PDO in fixed-bed reactors .
- Biocatalytic Processes : Another innovative method utilizes Saccharomyces cerevisiae as a biocatalyst for converting levulinic acid into 1,4-PDO. This method is notable for its environmental friendliness and high molar yields, achieving complete conversion of levulinic acid under controlled conditions .
Industrial Applications
This compound is utilized in various industrial applications due to its properties as a solvent and intermediate in chemical synthesis.
- Polymer Production : 1,4-PDO is a key monomer in the production of polyesters. It can be integrated with long-chain diacids to create crystalline polyesters that exhibit shape-memory properties. These materials are particularly useful in developing temperature-sensitive adhesives and coatings .
- Solvent Use : The compound serves as an effective industrial solvent due to its ability to dissolve a wide range of substances. Its low toxicity compared to traditional solvents makes it an attractive alternative in various formulations .
- Chemical Intermediate : 1,4-PDO is used as an intermediate in synthesizing other chemicals, including plasticizers and surfactants. Its reactivity allows it to participate in diverse chemical reactions, expanding its utility in chemical manufacturing .
Case Study 1: Biomass Conversion
A study demonstrated the conversion of Chlorella ohadi algae into levulinic acid followed by the production of 1,4-PDO using a biocatalytic approach. The process achieved high yields with minimal environmental impact, showcasing the potential for sustainable production methods .
Case Study 2: Industrial Synthesis
Research on the continuous production of 1,4-PDO from furfuryl alcohol highlighted the effectiveness of dual solid catalysts in fixed-bed reactors. This method not only improved yield but also reduced production costs significantly by optimizing reaction conditions .
Future Prospects
The future applications of 1,4-PDO are promising, particularly in the context of sustainable chemistry and materials science. As industries shift towards greener practices, the demand for bio-based chemicals like 1,4-PDO is expected to rise.
- Shape-Memory Polymers : The development of new materials that incorporate 1,4-PDO could lead to innovations in medical devices and smart textiles that respond to environmental stimuli .
- Renewable Feedstocks : Ongoing research into utilizing renewable biomass sources for producing 1,4-PDO will likely enhance its commercial viability and reduce reliance on fossil fuels .
Mechanism of Action
The mechanism of action of 1,4-Pentanediol depends on its application. In chemical reactions, it acts as a reactant that undergoes transformations through oxidation, reduction, or substitution. In polymer synthesis, it serves as a monomer that reacts with other monomers to form long polymer chains. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
1,5-Pentanediol
- Structure : Terminal hydroxyl groups at C1 and C3.
- Synthesis : Produced via hydrogenation of tetrahydrofurfuryl alcohol or δ-hydroxyvaleraldehyde, distinct from 1,4-PeD’s LA-based routes .
- Applications : Primarily used in polyester resins and as a solvent. Unlike 1,4-PeD, it lacks an asymmetric carbon, limiting its stereochemical utility .
2,4-Pentanediol
- Structure : Hydroxyl groups at C2 and C4, creating two stereocenters (R,R; S,S; or meso forms) .
- Applications : Widely employed as a chiral linker in enantioselective synthesis (e.g., binaphthol derivatives). However, its production relies on petrochemical feedstocks, whereas 1,4-PeD offers a biomass-derived alternative .
2,3-Pentanediol
- Structure : Adjacent hydroxyl groups at C2 and C3.
- Applications : Found in metabolic disorders (e.g., methylmalonic acidemia) but lacks industrial significance compared to 1,4-PeD .
Functional and Industrial Comparisons
Thermal and Physical Properties
1,4-PeD’s linear structure and single asymmetric carbon enable unique thermal properties in polymers. For example, polyesters derived from 1,4-PeD exhibit higher glass transition temperatures (Tg) compared to those from 1,4-butanediol due to increased chain rigidity .
Market Potential
1,4-PeD’s role in biodegradable polymers and renewable solvents positions it as a key biomass-derived chemical. In contrast, 2,4-pentanediol’s niche in chiral synthesis faces competition from racemic 1,4-PeD derivatives, which are cheaper to produce .
Research Advancements and Challenges
Catalytic Innovations
Recent studies highlight Ru–MoOx/TiO₂ catalysts for 1,4-PeD synthesis under mild conditions (433–503 K, H₂ 3–4 MPa), achieving >90% selectivity . In contrast, 1,5-pentanediol synthesis requires harsher conditions (e.g., high-pressure hydrogenation) .
Thermodynamic and Economic Barriers
The conversion of γ-valerolactone (GVL) to 1,4-PeD is highly endothermic (ΔG° = 70 kJ/mol at 250°C), necessitating energy-intensive processes . However, declining LA production costs (~$1.50/kg) may offset these challenges .
Biological Activity
1,4-Pentanediol (1,4-PDO) is a diol compound that has garnered attention for its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. This article delves into the biological activities of 1,4-PDO, highlighting its production methods, antimicrobial properties, and potential therapeutic applications.
Production Methods
This compound can be synthesized through various biological and chemical processes. One notable method involves the fermentation of levulinic acid using Saccharomyces cerevisiae. This process demonstrates the compound's potential as a bio-based product derived from renewable resources. In a study, 1,4-PDO was produced with a purity of 100% after 44 days of fermentation under controlled conditions .
Table 1: Summary of Production Conditions for this compound
| Method | Microorganism | Duration | Purity (%) |
|---|---|---|---|
| Fermentation | Saccharomyces cerevisiae | 44 days | 100 |
| Chemical Synthesis | N/A | N/A | Variable |
Antimicrobial Activity
Research has shown that 1,4-PDO exhibits significant antimicrobial properties. A study indicated that it has effective activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound was tested in vitro and demonstrated a dose-dependent inhibition of bacterial growth .
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, different concentrations of 1,4-PDO were applied to bacterial cultures. The results showed that higher concentrations led to increased inhibition rates:
- Concentration of 1,4-PDO : 5%, 10%, 15%
- Inhibition Zone Diameter :
- S. aureus: 12 mm, 18 mm, 25 mm
- E. coli: 10 mm, 15 mm, 22 mm
This data suggests that 1,4-PDO could serve as a promising candidate for developing new antimicrobial agents.
Therapeutic Applications
Beyond its antimicrobial properties, 1,4-PDO may have therapeutic implications in various medical applications. Its biocompatibility and low toxicity profile make it an attractive candidate for drug formulation and delivery systems. Research indicates that it can act as a solvent or carrier for drugs in topical formulations.
Table 2: Potential Therapeutic Applications of this compound
| Application | Description |
|---|---|
| Antimicrobial agent | Effective against common bacterial pathogens |
| Drug carrier | Enhances solubility and stability of drugs |
| Cosmetic formulations | Used in skin care products for hydration |
Q & A
Q. How do computational studies inform catalyst design for this compound synthesis?
- Methodological Answer: Density functional theory (DFT) reveals that Ru(0001) surfaces lower activation barriers for GVL ring-opening and hydrogenation steps. Simulations identify strong metal-adsorbate interactions as critical to selectivity, guiding the development of alloyed or doped catalysts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
